tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate
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Overview
Description
tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate: is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its intricate structure, which includes a piperidine ring, a benzhydryl group, and a carbamate moiety. Its unique chemical properties make it a valuable subject of study in fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of tert-butyl 4-aminophenylcarbamate with benzhydryl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with piperidine and methyl isocyanate to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction .
Scientific Research Applications
tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate can be compared to other similar compounds, such as:
tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate: This compound has a similar piperazine structure but differs in its functional groups and overall reactivity.
1-Boc-4-(4-formylphenyl)piperazine: This compound shares the piperazine core but has different substituents, leading to distinct chemical properties and applications.
Properties
Molecular Formula |
C32H39N3O4 |
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Molecular Weight |
529.7 g/mol |
IUPAC Name |
tert-butyl N-[4-[[4-(benzhydrylcarbamoyloxy)piperidin-1-yl]methyl]phenyl]-N-methylcarbamate |
InChI |
InChI=1S/C32H39N3O4/c1-32(2,3)39-31(37)34(4)27-17-15-24(16-18-27)23-35-21-19-28(20-22-35)38-30(36)33-29(25-11-7-5-8-12-25)26-13-9-6-10-14-26/h5-18,28-29H,19-23H2,1-4H3,(H,33,36) |
InChI Key |
GMHOVENXVQQOCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CN2CCC(CC2)OC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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